molecular formula C9H10O3 B1270345 (R)-2-Hydroxy-2-phenylpropanoic acid CAS No. 3966-30-1

(R)-2-Hydroxy-2-phenylpropanoic acid

Cat. No. B1270345
CAS RN: 3966-30-1
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-2-Hydroxy-2-phenylpropanoic acid can involve enantioselective metabolism, as demonstrated in studies on cumene (isopropylbenzene) metabolism in rabbits. Notably, the metabolic process results in a high selectivity for (R)-(+)-2-phenyl-1-propanol and its subsequent oxidation to (R)-2-Hydroxy-2-phenylpropanoic acid. This process highlights the compound's formation through preferential omega-hydroxylation and stereochemical inversion, providing insights into its synthetic pathways (Ishida & Matsumoto, 1992).

Scientific Research Applications

  • Chemo-enzymatic Synthesis : Zhao et al. (2014) described a chemo-enzymatic method for preparing chiral hydroxy acids, including (R)-2-Hydroxy-2-phenylpropanoic acid. This process uses Porcine pancreas lipase as a biocatalyst, offering an efficient way to produce chiral compounds used in pharmaceuticals (Zhao, Ma, Fu, & Zhang, 2014).

  • Resolution and Absolute Configuration Assignment : Drewes et al. (1992) achieved the resolution and assignment of absolute configuration of related compounds, contributing to the understanding of their stereochemistry, crucial for their application in synthesizing optically active compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Optical Resolution and Synthesis : Shiraiwa et al. (2003, 2002) conducted studies on optical resolution and synthesis of amino hydroxy acids, which are structurally similar to (R)-2-Hydroxy-2-phenylpropanoic acid. Their research provides insights into the production of optically active compounds from racemic mixtures, relevant for pharmaceutical synthesis (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003), (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).

  • Enantioselective Metabolism : Ishida & Matsumoto (1992) explored the enantioselective metabolism of compounds related to (R)-2-Hydroxy-2-phenylpropanoic acid. Their findings contribute to understanding the metabolic pathways of such compounds in biological systems (Ishida & Matsumoto, 1992).

  • Enantioselective Synthesis using Microbial Cells : Mitsukura, Yoshida, & Nagasawa (2002) described a method for synthesizing (R)-2-Phenylpropanoic acid from its racemate using microbial cells. This approach highlights the potential of biocatalysis in producing chiral compounds (Mitsukura, Yoshida, & Nagasawa, 2002).

  • Asymmetric Synthesis and Catalysis : Various studies, including those by Omote et al. (2006), Avenoza et al. (2000), and Toukoniitty et al. (2004), have focused on asymmetric synthesis and catalysis. These research efforts contribute to the development of methods to synthesize chiral compounds, including those structurally related to (R)-2-Hydroxy-2-phenylpropanoic acid, which are important in pharmaceutical and fine chemical industries (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006), (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000), (Toukoniitty, Busygin, Leino, & Murzin, 2004).

  • Role in Biosynthesis of Other Compounds : Jarvis, Schaaf, & Oldham (2000) investigated the role of 3-hydroxy-3-phenylpropanoic acid, a compound related to (R)-2-Hydroxy-2-phenylpropanoic acid, in the biosynthesis of benzoic and salicylic acids in plants. This study provides insight into the metabolic pathways of phenolic compounds in plants (Jarvis, Schaaf, & Oldham, 2000).

  • Synthesis of Chiral HIV Protease Inhibitor Component : Kajiro, Mitamura, Mori, & Hiyama (1999) described the synthesis of a key component of an HIV protease inhibitor using (R)-2-hydroxy-1-indanone, which is structurally related to (R)-2-Hydroxy-2-phenylpropanoic acid. This work highlights the application of chiral compounds in developing antiviral drugs (Kajiro, Mitamura, Mori, & Hiyama, 1999).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.


Future Directions

This could involve potential applications of the compound. Is it a promising drug candidate? Could it be used as a catalyst in a chemical reaction? Are there ways to synthesize it more efficiently or from renewable resources?


properties

IUPAC Name

(2R)-2-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-2-phenylpropanoic acid

CAS RN

3966-30-1
Record name Atrolactic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATROLACTIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
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aryllactic acid
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cyanohydrins
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cyanohydrin
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Synthesis routes and methods II

Procedure details

The analysis of phenyllactic acid was initially plagued with the same problems discussed for phenylglycine and 2-chloromandelic acid. However, in this case, adjustment of the solvent concentration in the nonchiral HPLC method led to a shift in the retention time of the acid, so that it no longer coeluted with the cell lysate peak. Following this, no problems were encountered with either the nonchiral or chiral methods. Representative nonchiral chromatograms of the product (1.9 min) and cyanohydrin substrate (3.7 min) are shown in FIG. 8A, while the chiral analysis of the acid is shown in FIG. 8B, with the L-enantiomer eluting at 2 min and the opposite enantiomer at 6 min.
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Synthesis routes and methods III

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Ishida, T Matsumoto - Xenobiotica, 1992 - Taylor & Francis
1. The enantioselective metabolism of cumene (isopropylbenzene) was studied in intact rabbits. 2. Of the total 2-phenyl-1-propanol formed metabolically, 90.3% was shown by hplc to …
Number of citations: 11 www.tandfonline.com
K Zhang, H Wang, SF Zhao, DF Niu, JX Lu - Journal of Electroanalytical …, 2009 - Elsevier
A novel method of selective fixation of carbon dioxide was developed in this work. In an undivided cell the pharmaceutically active intermediate 2-hydroxy-2-phenylpropionic acid (…
Number of citations: 83 www.sciencedirect.com
C Schuster, M Knollmueller, P Gaertner - Tetrahedron: Asymmetry, 2006 - Elsevier
Two recently reported, m-hydrobenzoin derived open chain chiral auxiliaries, which were developed for application in either solution or immobilized on a solid support, were tested in …
Number of citations: 23 www.sciencedirect.com
M Kurosu - Linker Strategies in Solid‐Phase Organic Synthesis, 2009 - Wiley Online Library
The concept of solid-phase synthesis was first introduced by Merrifield in the late 1950s. The general advantages of solid-phase synthesis have been particularly exploited in …
Number of citations: 3 onlinelibrary.wiley.com

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